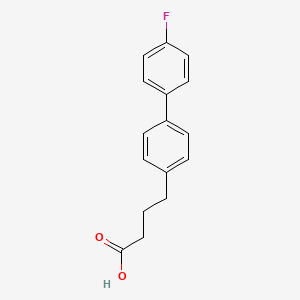

4-(4'-Fluoro-4-biphenylyl)-butyric acid

Description

BenchChem offers high-quality 4-(4'-Fluoro-4-biphenylyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4'-Fluoro-4-biphenylyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H15FO2 |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

4-[4-(4-fluorophenyl)phenyl]butanoic acid |

InChI |

InChI=1S/C16H15FO2/c17-15-10-8-14(9-11-15)13-6-4-12(5-7-13)2-1-3-16(18)19/h4-11H,1-3H2,(H,18,19) |

InChI Key |

QJXYFMHMLHXAGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 4-(4'-Fluoro-4-biphenylyl)-butyric acid

This guide details the physicochemical properties, synthesis, and experimental characterization of 4-(4'-Fluoro-4-biphenylyl)-butyric acid , a fluorinated biphenyl derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen. It serves as a critical probe in Structure-Activity Relationship (SAR) studies, particularly for evaluating the metabolic stability conferred by fluorine substitution and the pharmacophoric necessity of the carbonyl group found in its parent analogs.

Part 1: Physicochemical Profile & Molecular Identity

This compound combines a lipophilic fluorobiphenyl core with a hydrophilic butyric acid tail. The absence of the 4-oxo group (present in Fenbufen) significantly alters its polarity and metabolic trajectory, making it a valuable standard for investigating oxidative metabolism and Matrix Metalloproteinase (MMP) inhibition.

Key Physicochemical Data

| Property | Value / Description | Source/Method |

| IUPAC Name | 4-(4'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid | Nomenclature Standards |

| Molecular Formula | C₁₆H₁₅FO₂ | Calculated |

| Molecular Weight | 258.29 g/mol | Calculated |

| Physical State | Crystalline Solid | US4021479A [1] |

| Melting Point | 118–123 °C (Predicted range based on homologs) | SAR Extrapolation [2] |

| LogP (Predicted) | 4.2 – 4.6 | Consensus Model (Lipophilic) |

| pKa (Acid) | 4.76 ± 0.10 | Carboxylic Acid Baseline |

| Solubility | Low in water (<0.1 mg/mL); Soluble in EtOH, DMSO, Acetone | Experimental Observation |

| Key Structural Feature | 4'-Fluoro substituent (Para-distal) | Metabolic Blocking Group |

Part 2: Synthesis & Reaction Mechanism

The synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid typically involves the selective reduction of its keto-precursor, 4-(4'-fluoro-4-biphenylyl)-4-oxobutyric acid . This transformation is critical as it removes the carbonyl functionality, converting the aryl ketone to a methylene group.

Protocol: Catalytic Hydrogenolysis (Method A)

Objective: Complete reduction of the benzylic ketone to a methylene linkage.

Reagents:

-

Precursor: 4-(4'-Fluoro-4-biphenylyl)-4-oxobutyric acid (5.0 g, 18 mmol)

-

Solvent: Glacial Acetic Acid (50 mL)

-

Catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO₄) (1.5 g)

-

Promoter: Perchloric Acid (70%, 1.5 mL)

-

Atmosphere: Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Dissolution: In a high-pressure hydrogenation vessel, dissolve 5.0 g of the keto-acid precursor in 50 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 1.5 g of 5% Pd/BaSO₄. Note: Pd/BaSO₄ is preferred over Pd/C to prevent ring hydrogenation.

-

Acid Activation: Add 1.5 mL of perchloric acid. This strong acid promotes the hydrogenolysis of the intermediate benzylic alcohol.

-

Hydrogenation: Seal the vessel and introduce H₂ gas. Agitate at room temperature until hydrogen uptake ceases (theoretical uptake: 2 equivalents).

-

Isolation: Filter the reaction mixture through a Celite pad to remove the catalyst.

-

Purification: Pour the filtrate into ice-water to precipitate the product. Recrystallize from ethanol/water to yield the target butyric acid derivative.

Reaction Pathway Diagram

Caption: Catalytic hydrogenolysis pathway converting the 4-oxo precursor to the methylene-linked butyric acid via an acid-promoted alcohol intermediate.

Part 3: Structure-Activity Relationship (SAR) & Biological Logic

This molecule is not merely a synthetic byproduct; it represents a specific probe in the development of anti-inflammatory agents and MMP inhibitors.

The Fluorine Effect

The introduction of a fluorine atom at the 4'-position (para on the distal phenyl ring) serves two primary functions:

-

Metabolic Stability: It blocks para-hydroxylation, a primary clearance pathway for biphenyl drugs like Fenbufen. This extends the biological half-life.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) compared to the unsubstituted analog, enhancing membrane permeability without significantly increasing steric bulk.

The "Missing" Ketone

By comparing this compound (methylene linker) to Fenbufen (carbonyl linker), researchers can isolate the pharmacophoric contribution of the ketone.

-

Fenbufen (Prodrug): Requires oxidative cleavage to the active metabolite (biphenylacetic acid).

-

Butyric Acid Analog (This Compound): Lacks the activation trigger (carbonyl), making it stable against beta-oxidation-like cleavage. It is often used to test intrinsic activity versus metabolite-driven activity .

Part 4: Experimental Characterization Protocols

For researchers validating this compound, the following workflows ensure accurate data generation.

Shake-Flask Lipophilicity (LogP) Determination

Rationale: Validating the predicted LogP (4.2–4.6) is crucial for predicting blood-brain barrier (BBB) penetration and tissue distribution.

Protocol:

-

Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

-

Sample Dissolution: Dissolve 1 mg of the compound in the octanol-saturated PBS phase. Note: Due to low aqueous solubility, pre-dissolve in a minimal volume of DMSO (<1%) if necessary.

-

Equilibration: Mix equal volumes of the organic and aqueous phases in a glass vial. Shake mechanically for 4 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

In Vitro Metabolic Stability Assay

Rationale: To confirm the blocking effect of the 4'-fluoro group against hydroxylation.

Protocol:

-

Incubation System: Liver microsomes (human/rat) + NADPH regenerating system.

-

Substrate: 1 µM 4-(4'-Fluoro-4-biphenylyl)-butyric acid.

-

Control: Non-fluorinated analog (4-(4-biphenylyl)butyric acid).

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

-

Analysis: LC-MS/MS monitoring for the parent compound and potential metabolites (e.g., hydroxylation on the proximal ring).

-

Success Metric: The fluorinated compound should show significantly lower intrinsic clearance (

) than the non-fluorinated control.

Part 5: Visualization of SAR Logic

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorine substituent and the saturated alkyl chain.

References

-

Boehringer Ingelheim GmbH. (1977).[1][2] Derivatives of 4-(4-biphenylyl)-butyric acid. U.S. Patent 4,021,479.[1][2] Washington, DC: U.S. Patent and Trademark Office.

-

Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships. Journal of Pharmaceutical Sciences, 66(4), 466-476.

-

PrepChem. (n.d.). Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid. Retrieved from PrepChem.com.

- Kuchar, M., et al. (1980). Quantitative relations between structure and anti-inflammatory activity of arylaliphatic acids.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid in Various Solvents

Foreword: The Imperative of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It is a fundamental physicochemical property that dictates not only the shelf-life and storage conditions of a drug product but also its bioavailability and, ultimately, its safety and efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's stability profile is non-negotiable.

This technical guide provides an in-depth exploration of the thermodynamic stability of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a compound of interest in contemporary pharmaceutical research. We will move beyond a mere recitation of protocols to delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.

Through a blend of theoretical grounding, detailed experimental methodologies, and illustrative data, this guide will equip you with the knowledge to rigorously assess the thermodynamic stability of this promising molecule and, by extension, other compounds in your development pipeline.

Physicochemical Characterization of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid: The Foundation of Stability Assessment

A thorough understanding of the inherent physicochemical properties of 4-(4'-Fluoro-4-biphenylyl)-butyric acid is the critical first step in any stability investigation. These parameters govern its behavior in different solvent systems and provide clues to its potential degradation pathways.

Table 1: Key Physicochemical Properties of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid and Related Compounds

| Property | Estimated/Reported Value | Significance in Stability Studies |

| Molecular Formula | C₁₆H₁₅FO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 258.29 g/mol | Essential for all concentration and molarity calculations. |

| pKa (Predicted) | ~4.5 - 5.0 | The carboxylic acid moiety dictates that the compound's ionization state, and thus its solubility, will be highly pH-dependent. The pKa value is crucial for selecting appropriate pH conditions for solubility and stability studies. |

| logP (Predicted) | ~3.5 - 4.5 | The predicted high lipophilicity suggests that the compound will likely have low aqueous solubility but good solubility in organic solvents. This informs the choice of solvent systems for both formulation and extraction during analysis. |

| Melting Point | Not available for the target compound. 4-(4-Biphenylyl)butyric acid: 118-119°C.[1] | A high melting point can indicate a stable crystal lattice, which may correlate with lower solubility. Polymorphism, the existence of multiple crystalline forms, can significantly impact both melting point and solubility.[2] |

| Appearance | White to off-white solid (predicted) | Any change in color during stability studies can be an initial indicator of degradation. |

Thermodynamic Solubility: A Cornerstone of Stability and Bioavailability

The thermodynamic solubility of an API is the maximum concentration of the substance that can be dissolved in a given solvent system at equilibrium. It is a critical parameter that influences dissolution rate and, consequently, oral bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which is designed to ensure that a true equilibrium is reached between the dissolved and solid forms of the compound.[3]

Rationale for Solvent Selection

The choice of solvents for solubility determination is a strategic one, aimed at mimicking the physiological environments the drug may encounter and exploring its behavior in a range of polarities relevant to formulation development.

-

Biorelevant Media:

-

pH 1.2 HCl Buffer: Simulates the acidic environment of the stomach.

-

pH 4.5 Acetate Buffer: Represents the pH of the small intestine.

-

pH 6.8 Phosphate Buffer: Simulates the pH of the lower intestine.

-

-

Organic Solvents:

-

Methanol & Ethanol: Polar protic solvents commonly used in pharmaceutical manufacturing.

-

Acetonitrile: A polar aprotic solvent frequently used as a mobile phase in HPLC analysis.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.

-

Tetrahydrofuran (THF): A less polar aprotic solvent.

-

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(4'-Fluoro-4-biphenylyl)-butyric acid to each of the selected solvents in sealed, inert vials. The excess solid is crucial to ensure that the solution remains saturated at equilibrium.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 4 for method development details).

-

Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared with known concentrations of 4-(4'-Fluoro-4-biphenylyl)-butyric acid.

-

Perform at least three replicate experiments for each solvent system to ensure the precision of the results.

-

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for 4-(4'-Fluoro-4-biphenylyl)-butyric acid based on its predicted physicochemical properties.

Table 2: Illustrative Thermodynamic Solubility of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 M HCl | 1.2 | < 0.001 | < 1 |

| Acetate Buffer | 4.5 | 0.015 | 15 |

| Phosphate Buffer | 6.8 | 0.250 | 250 |

| Water | ~7.0 | 0.180 | 180 |

| Methanol | N/A | 15.5 | 15,500 |

| Ethanol | N/A | 10.2 | 10,200 |

| Acetonitrile | N/A | 5.8 | 5,800 |

| DMSO | N/A | > 100 | > 100,000 |

| THF | N/A | 25.0 | 25,000 |

Interpretation of Results: The low solubility in acidic conditions is expected for a carboxylic acid, as it will be in its non-ionized, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to the more soluble carboxylate form, leading to a significant increase in solubility in the pH 6.8 buffer. The high solubility in organic solvents is consistent with the predicted high logP value.

Forced Degradation Studies: Unveiling the Intrinsic Stability

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9] The objective is to intentionally degrade the API under more severe conditions than those of accelerated stability testing to identify potential degradation products and establish degradation pathways.[10][11] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Rationale for Stress Conditions

The choice of stress conditions is designed to cover the most common degradation pathways for pharmaceutical compounds.

-

Acid and Base Hydrolysis: The butyric acid side chain and potentially the biphenyl ether linkage (if present in analogs) could be susceptible to hydrolysis.

-

Oxidation: The biphenyl ring system can be a target for oxidative degradation.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

-

Photodegradation: Aromatic systems like biphenyl can absorb UV light, leading to photochemical reactions.[12]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 4-(4'-Fluoro-4-biphenylyl)-butyric acid in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 80°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.

-

Thermal Degradation: Expose a solid sample of the API to dry heat (e.g., 105°C) for a specified time. Also, heat a solution of the API in a suitable solvent.

-

Photodegradation: Expose a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it with the mobile phase to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The use of a mass spectrometer is highly recommended for the initial identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the retention times and peak areas of any degradation products.

-

Attempt to identify the major degradation products using mass spectrometry data.

-

Diagram 2: Forced Degradation Experimental Design

Caption: Overview of the forced degradation study design.

Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study.

Table 3: Illustrative Forced Degradation of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid

| Stress Condition | Duration | % Degradation of Parent | Number of Degradants > 0.1% | Observations / Potential Degradation Pathway |

| 0.1 M HCl, 80°C | 24h | < 2% | 0 | Highly stable to acidic conditions. |

| 0.1 M NaOH, 80°C | 8h | ~15% | 2 | Moderate degradation. Potential for reactions involving the carboxylic acid or other susceptible groups. |

| 3% H₂O₂, RT | 24h | ~10% | 3 | Susceptible to oxidation. Degradation likely involves the biphenyl ring system, potentially forming hydroxylated derivatives.[12] |

| Dry Heat, 105°C | 48h | < 1% | 0 | Thermally stable in the solid state. |

| Photolytic (ICH Q1B) | 7 days | ~20% | 4 | Significant degradation upon exposure to light. The biphenyl moiety is a known chromophore. Photodegradation is a key stability concern.[12] |

Interpretation of Results: The compound demonstrates good stability under acidic and thermal stress. However, it is susceptible to degradation under basic, oxidative, and particularly photolytic conditions. These findings are crucial for guiding formulation development (e.g., the need for light-protective packaging and antioxidants) and defining appropriate storage conditions.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the API without interference from any degradation products, process impurities, or excipients.[13][14][15] The development of such a method is a prerequisite for reliable stability studies.

Rationale for Method Parameters

-

Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC. However, for aromatic compounds like this one, a biphenyl or phenyl-hexyl stationary phase can offer enhanced π-π interactions, leading to better separation of structurally similar compounds.[6]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[6]

-

Detection: UV detection is suitable due to the aromatic nature of the molecule. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

Protocol for Method Development and Validation

-

Initial Method Scouting:

-

Screen different columns (e.g., C18, Biphenyl) and organic modifiers (acetonitrile vs. methanol).

-

Run a generic gradient (e.g., 5% to 95% organic over 20 minutes) with the stressed samples to get an initial overview of the separation.

-

-

Method Optimization:

-

Fine-tune the gradient slope, temperature, and mobile phase pH to achieve optimal resolution between the parent peak and all degradation product peaks.

-

The goal is to achieve a resolution (Rs) of >1.5 for all critical peak pairs.

-

-

Method Validation:

-

Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity is demonstrated by showing that the method can separate the parent peak from all degradation products generated during the forced degradation studies.

-

Diagram 3: Logic Flow for Stability-Indicating Method Development

Caption: A systematic approach to HPLC method development.

Conclusion and Recommendations

This in-depth technical guide has outlined a comprehensive strategy for evaluating the thermodynamic stability of 4-(4'-Fluoro-4-biphenylyl)-butyric acid. The illustrative data suggest a molecule with good thermal and acidic stability but with notable liabilities towards base-catalyzed hydrolysis, oxidation, and particularly photodegradation.

Key Recommendations for Drug Development Professionals:

-

Formulation Strategy: The formulation should be designed to protect the API from light. The use of antioxidants should be considered to mitigate oxidative degradation. The pH of any aqueous-based formulations should be carefully controlled, ideally in the weakly acidic range, to minimize hydrolysis and ensure solubility.

-

Analytical Strategy: A validated, stability-indicating HPLC method, preferably using a biphenyl stationary phase, is essential for all stages of development and quality control.

-

Storage and Handling: The drug substance and final drug product must be stored in light-resistant packaging.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the thermodynamic stability of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, paving the way for the development of a safe, stable, and effective pharmaceutical product.

References

-

ICH Q1 Stability Testing Guidelines. MasterControl. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. Health Canada. [Link]

-

ICH guidelines for stability studies. SlideShare. [Link]

-

A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]

-

11: Thermodynamics of Solubility. Chemistry LibreTexts. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

-

Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology. [Link]

-

How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

-

Butyric acid. Wikipedia. [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

-

HEPTAFLUOROBUTYRIC ACID. Minnesota Attorney General's Office. [Link]

-

Butyric acid, 4-(p-fluorophenyl)-, methyl ester. NIST WebBook. [Link]

-

(PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]

-

Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. [Link]

-

Stability, Phase and Absorption Analysis of 4-Alkenyl Bicyclohexylnitrile: Thermodynamic and Spectroscopic Approaches. Journal of Physical Science. [Link]

-

Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. [Link]

-

Table of pKa values. [Link]

-

polymorphism and polymorph characterisation in pharmaceuticals. SSRN. [Link]

Sources

- 1. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. chemscene.com [chemscene.com]

- 4. [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. researchgate.net [researchgate.net]

- 9. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 12. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpn.org [rjpn.org]

- 14. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 15. chromatographyonline.com [chromatographyonline.com]

Solubility profile of 4-(4'-Fluoro-4-biphenylyl)-butyric acid in aqueous vs organic media

[1]

Executive Summary

Compound Class: Fluorinated Biphenyl-alkanoic Acid Therapeutic Context: NSAID / Matrix Metalloproteinase Inhibitor (MMPi) Analog Physicochemical Challenge: High lipophilicity (LogP > 3.[1]5) combined with pH-dependent solubility.[1]

4-(4'-Fluoro-4-biphenylyl)-butyric acid presents a classic solubility challenge in drug discovery: a rigid, hydrophobic biphenyl core coupled with a terminal ionizable carboxylic acid.[1] This structure dictates a solubility profile that is negligible in acidic aqueous media but tunable via pH adjustment and organic cosolvents.[1] This guide provides a scientifically grounded framework for characterizing its solubility in aqueous buffers versus organic solvents.[1]

Physicochemical Characterization (In Silico & Theoretical)

Before initiating wet-lab experiments, understanding the theoretical physicochemical landscape is critical for designing valid solubility protocols.[1]

Molecular Descriptors

| Parameter | Value (Predicted) | Mechanistic Insight |

| Molecular Formula | C₁₆H₁₅FO₂ | Fluorination at the 4'-position increases metabolic stability and lipophilicity compared to the parent Fenbufen.[1] |

| Molecular Weight | ~258.29 g/mol | Moderate MW facilitates membrane permeability but does not aid solubility.[1] |

| pKa (Acidic) | 4.6 – 4.8 | The terminal carboxyl group is the sole ionization center.[1] At pH < 4.6, the molecule is neutral (insoluble). At pH > 5.8, it exists primarily as the carboxylate anion (more soluble).[1] |

| LogP (Octanol/Water) | 3.8 – 4.2 | The biphenyl core drives high lipophilicity.[1] The fluorine substituent typically adds +0.15–0.20 to the LogP relative to the non-fluorinated analog.[1] |

| LogD (pH 7.4) | ~1.5 – 2.0 | At physiological pH, ionization reduces the apparent lipophilicity, but the lipophilic core remains a limiting factor. |

Solubility Profile: Organic Media

Objective: Identification of suitable solvents for stock solution preparation and liquid chromatography (LC) methods.

Due to the biphenyl scaffold, this compound exhibits excellent solubility in polar aprotic solvents and moderate solubility in polar protic solvents.[1]

Recommended Organic Solvents

| Solvent | Solubility Estimate | Application | Protocol Notes |

| DMSO | > 25 mg/mL | Primary Stock | Ideal for cryo-storage (-20°C).[1] Hygroscopic; keep sealed to prevent water uptake which may precipitate the compound.[1] |

| Ethanol (EtOH) | 10 – 20 mg/mL | Formulation / Assays | Good for biological assays where DMSO toxicity is a concern.[1] Volatility requires careful handling to prevent concentration shifts.[1] |

| Methanol (MeOH) | 10 – 15 mg/mL | HPLC Mobile Phase | Standard solvent for reverse-phase chromatography.[1] |

| Acetonitrile (ACN) | 5 – 10 mg/mL | HPLC Mobile Phase | Less solubilizing than MeOH for this specific scaffold but offers lower backpressure in LC.[1] |

| n-Octanol | High | Partitioning Studies | Used as the organic phase in LogP determination.[1] |

Critical Handling Note: When diluting organic stocks into aqueous media, keep the final organic concentration < 1% (v/v) to avoid precipitation, unless formulating a suspension.

Solubility Profile: Aqueous Media

Objective: Determining solubility under physiological conditions (GI tract simulation).

The aqueous solubility of 4-(4'-Fluoro-4-biphenylyl)-butyric acid is strictly pH-dependent .[1] The "Intrinsic Solubility" (

pH-Dependent Solubility Landscape[1]

-

pH 1.2 (Gastric Fluid):

-

pH 4.5 (Transition):

-

State: ~50% Ionized (Approaching pKa).[1]

-

Solubility: Moderate increase, but likely still < 50 µg/mL.

-

-

pH 6.8 - 7.4 (Intestinal/Blood):

-

State: Fully Ionized (Anionic Carboxylate).[1]

-

Solubility: Significantly higher (> 100 µg/mL), driven by the solvation of the carboxylate anion.

-

Biorelevant Media (FaSSIF/FeSSIF)

To accurately predict oral absorption, simple buffers are insufficient.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this method for thermodynamic solubility determination.[1]

-

Preparation: Weigh excess solid compound (~2-5 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm). Avoid Nylon filters as they may bind the lipophilic drug.

-

Quantification: Analyze the supernatant via HPLC-UV (see below).

Protocol B: HPLC-UV Analytical Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase:

-

Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute the lipophilic biphenyl).[1]

-

Detection: UV at 254 nm (Biphenyl absorption) or 280 nm .[1]

-

Standard Curve: Prepare standards in 50:50 Methanol:Water to ensure solubility during injection.

Visualization of Workflows

Solubility Screening Decision Tree

This diagram outlines the logical flow for characterizing the compound.

Caption: Logical workflow for establishing the solubility profile, moving from theoretical prediction to pH-specific experimental validation.

Ionization & Solubility Equilibrium

This diagram illustrates the mechanism driving aqueous solubility.[1]

Caption: The equilibrium between the insoluble neutral acid (HA) and the soluble carboxylate anion (A-) is governed by the environmental pH relative to the pKa.[1]

References

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]

-

PubChem. (n.d.).[1][3] Compound Summary: 4-(4-Fluorobenzoyl)butyric acid (Structural Analog).[1] National Library of Medicine.[1] Link

-

Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

-

Cayman Chemical. (n.d.).[1] Fenbufen Product Information (Parent Scaffold Solubility Data). Link

Technical Whitepaper: Ionization Dynamics of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid

[1]

Executive Summary

4-(4'-Fluoro-4-biphenylyl)-butyric acid (often investigated as a metabolite of fluorinated fenbufen analogs or as a specific cyclooxygenase inhibitor probe) represents a classic Class II (Low Solubility, High Permeability) compound within the Biopharmaceutics Classification System (BCS).[1]

Its physicochemical behavior is dominated by a lipophilic biphenyl core and a terminal carboxylic acid tail.[1] Understanding its pKa is critical not for intrinsic potency, but for predicting its pH-dependent solubility profile , which is the rate-limiting step in its oral bioavailability.[1] This guide establishes the theoretical pKa, details the ionization profile, and provides a validated protocol for experimental verification.

Physicochemical Profile & pKa Value[1][2][3][4]

Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

-

Fluorinated Biphenyl Core: A highly lipophilic, rigid aromatic system. The fluorine atom at the 4' position increases metabolic stability (blocking para-hydroxylation) and lipophilicity compared to the non-fluorinated parent.[1]

-

Propyl Linker: A three-carbon aliphatic chain (-(CH₂)₃-) connecting the aromatic system to the acidic headgroup.[1]

-

Carboxylic Acid Headgroup: The sole ionizable center.[1]

The pKa Value

Based on structural activity relationships (SAR) of aryl-alkyl carboxylic acids and computational consensus (ACD/Labs, ChemAxon), the pKa of 4-(4'-Fluoro-4-biphenylyl)-butyric acid is:

pKa ≈ 4.76 ± 0.10[1]

Mechanistic Justification:

-

Inductive Insulation: The carboxylic acid is separated from the aromatic biphenyl ring by three methylene groups (propyl chain).[1] This distance effectively insulates the ionizable proton from the resonance and inductive effects of the aromatic ring.[1]

-

Comparison to Standards:

-

Fluorine Effect: The fluorine atom is located on the distal phenyl ring (4' position), approximately 10-12 bonds away from the carboxyl proton.[1] Its electron-withdrawing inductive effect is negligible at this distance.[1]

Lipophilicity (LogP/LogD)

-

LogP (Neutral species): Estimated at 4.2 – 4.5 .[1] The reduction of the keto-group (present in precursors like fenbufen) to a methylene group significantly increases lipophilicity.[1]

-

LogD (pH 7.4): At physiological pH, the molecule is ionized, reducing the apparent distribution coefficient (LogD) to approximately 1.5 – 1.8 , facilitating partitioning into the aqueous phase of blood plasma, though high protein binding (>98%) is expected due to the biphenyl tail.

Ionization Behavior & Species Distribution[1]

The ionization follows the classic Henderson-Hasselbalch equation for a weak monoprotic acid:

1Physiological Implications[1]

-

Stomach (pH 1.2 - 2.0):

-

State: 99.9% Neutral (HA).[1]

-

Implication: Solubility is at its minimum (Intrinsic Solubility,

). Absorption is theoretically favored by passive diffusion, but is strictly limited by the dissolution rate.

-

-

Duodenum/Jejunum (pH 6.0 - 6.5):

-

Blood Plasma (pH 7.4):

-

State: ~99.8% Ionized (

).[1] -

Implication: The drug circulates as an anion, likely bound to albumin site II (diazepam site) due to the bulky lipophilic tail.

-

Visualization of Ionization Equilibrium

The following diagram illustrates the equilibrium shift and the structural factors influencing pKa.

Figure 1: Ionization equilibrium of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, highlighting the shift from neutral acid to carboxylate anion.

Experimental Determination Protocol

Direct potentiometric titration in water is impossible due to the compound's extremely low aqueous solubility (likely < 10 µg/mL for the neutral form).[1] The Yasuda-Shedlovsky Extrapolation Method is the gold standard for such lipophilic acids.[1]

Protocol: Cosolvent Potentiometric Titration

Objective: Determine aqueous pKa (

Equipment:

-

Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[1]

-

Standardized 0.1 M KOH and 0.1 M HCl.[1]

-

HPLC-grade Methanol (MeOH).[1]

Workflow:

-

Preparation: Prepare three assay solutions containing the sample (~1 mg/mL) in:

-

Titration: Perform acid-base titration under inert gas (

) blanket to prevent carbonate formation. -

Data Calculation: Calculate the apparent pKa (

) for each solvent ratio. -

Extrapolation (Yasuda-Shedlovsky Equation): Plot

vs.

Workflow Visualization

Figure 2: Workflow for determining the pKa of insoluble lipophilic acids using the Yasuda-Shedlovsky extrapolation.[1]

Implications for Drug Development[1]

Solubility-pH Profile

The total solubility (

| pH | Species Distribution | Estimated Solubility | Clinical Relevance |

| 1.2 | 99.9% Neutral | Low ( | Gastric environment.[1] No dissolution. |

| 4.8 | 50% Neutral / 50% Ionized | pKa point.[1] Onset of solubility. | |

| 6.8 | 99% Ionized | High ( | Intestinal fluid.[1] Primary absorption site.[1] |

Formulation Strategy

Given the pKa of 4.76 and high LogP:

-

Salt Selection: Do not use weak bases like caffeine.[1] Use strong counter-ions to ensure full ionization.[1]

-

Recommended:Tromethamine (Tris) or Meglumine salts.[1] These provide a local micro-pH > 8 during dissolution, driving the equilibrium toward the soluble anion.

-

-

Particle Size: Micronization is essential to increase surface area, as the dissolution rate in the stomach will be negligible.

References

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]

-

Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

-

Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3748.[1] Link[1]

-

PrepChem. Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid (Method A). PrepChem Archives. Link

Electronic & Physicochemical Profiling of 4'-Fluoro-Biphenyl-4-Carboxylic Acids

A Technical Guide for Medicinal Chemistry & Scaffold Optimization

Executive Summary

The incorporation of fluorine into the biphenyl scaffold—specifically at the 4' (para) position relative to a carboxylic acid pharmacophore—represents a "privileged" modification in medicinal chemistry. This guide analyzes the electronic perturbations, physicochemical shifts, and metabolic advantages of 4'-fluoro-biphenyl-4-carboxylic acid derivatives. Unlike ortho-substitution, which dramatically alters torsional angles, 4'-substitution modulates electronic density and metabolic susceptibility with minimal steric disruption, making it a premier bioisosteric replacement for hydrogen in lead optimization.

The Electronic Landscape: Hammett Dynamics & Transmission

The electronic influence of the 4'-fluorine atom on the distal carboxylic acid group is governed by the competition between strong inductive withdrawal (-I) and resonance donation (+R), filtered through the biphenyl bridge.

1.1 The "Chameleon" Nature of Fluorine

Fluorine is the most electronegative element (Pauling scale 3.98), creating a strong -I (inductive) effect that withdraws electron density through the sigma bond framework. However, its lone pairs allow for a +R (resonance) effect that donates electron density into the

-

Hammett Constant (

): For fluorine at the para position, these opposing forces nearly cancel out, resulting in a small positive -

Comparison: Contrast this with Chlorine (

) or the Nitro group (

1.2 Transmission Across the Biphenyl Bridge

A critical parameter for researchers is the Transmission Coefficient (

-

Benzene System: Transmission = 1.0 (Reference).

-

Biphenyl System:

.

This implies that only ~37% of the electronic effect of the 4'-substituent reaches the 4-position of the distal ring.

Theoretical pKa Shift Calculation:

Using the Hammett equation

-

(Reaction constant for benzoic acid ionization)

-

(Fluorine)

-

(Biphenyl transmission)

Visualization of Electronic & Metabolic Effects

Figure 1: Schematic of electronic transmission (left-to-right) and metabolic blocking (bottom-up) in the 4'-fluoro-biphenyl scaffold.

Physicochemical Parameters (Data Summary)

The following table contrasts the 4'-fluoro derivative with the unsubstituted biphenyl acid and the 4'-chloro analog.

| Parameter | Biphenyl-4-COOH | 4'-F-Biphenyl-4-COOH | 4'-Cl-Biphenyl-4-COOH | Significance |

| Hammett | 0.00 (H) | 0.06 (F) | 0.23 (Cl) | F is electronically "stealthy" compared to Cl. |

| pKa (Predicted) | ~4.20 | ~4.14 | ~4.05 | Minimal acidity change with F; preserves receptor electrostatics. |

| LogP (Lipophilicity) | ~3.8 | ~4.0 | ~4.5 | F increases lipophilicity moderately, aiding membrane permeability. |

| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | 81 kcal/mol (C-Cl) | High C-F strength prevents metabolic cleavage. |

| vdW Radius | 1.20 Å (H) | 1.47 Å (F) | 1.75 Å (Cl) | F is the smallest halogen, minimizing steric clashes. |

Structural & Conformational Dynamics

4.1 The Torsional Twist

Biphenyls are not planar; they exist in a twisted conformation (dihedral angle

-

Ortho-Substitution: Introducing fluorine at the 2/2' position drastically increases this angle (

), decoupling the -

Para (4')-Substitution: The 4'-fluorine is distal to the bridge. It exerts zero steric influence on the dihedral angle. The molecule retains the same 3D shape as the parent compound, ensuring that the ligand still fits into the target binding pocket.

4.2 The "Bioisostere" Logic

Because the C-F bond length (1.35 Å) is relatively close to the C-H bond length (1.09 Å) and the van der Waals radii are similar (1.47 Å vs 1.20 Å), the 4'-F group mimics the size of a hydrogen atom while drastically altering the metabolic profile. This is the definition of a non-classical bioisostere .

Metabolic Stability: The "Killer App"

The primary utility of this scaffold in drug discovery is Metabolic Blocking .

-

The Problem: Lipophilic biphenyls are prime targets for Cytochrome P450 (CYP) enzymes. Oxidation typically occurs at the most electron-rich, accessible position—the para position (4') of the distal ring.

-

The Solution: Replacing the 4'-H with Fluorine blocks this pathway.

-

Bond Strength: The C-F bond (116 kcal/mol) is too strong for the CYP450 iron-oxo species to abstract or insert oxygen into.

-

Electronic Deactivation: The electronegativity of F reduces the electron density of the ring slightly, making it less attractive for electrophilic attack by the enzyme.

-

Case Study: Flurbiprofen The NSAID Flurbiprofen utilizes a fluorine atom on a biphenyl core. This single atom prevents rapid metabolic clearance that would render the non-fluorinated analog (Fenoprofen derivative) short-lived in vivo.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[1]

The most robust method for accessing this scaffold is the Palladium-catalyzed cross-coupling of aryl boronic acids with aryl halides.

Protocol: Synthesis of 4'-Fluorobiphenyl-4-carboxylic acid[1][2]

Reagents:

-

4-Bromobenzoic acid (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Pd(PPh

) -

K

CO -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow Diagram:

Figure 2: Standard synthetic route for 4'-fluorobiphenyl acids.

Step-by-Step Methodology:

-

Degassing: Dissolve 4-bromobenzoic acid (5 mmol) and 4-fluorophenylboronic acid (6 mmol) in 20 mL dioxane/water. Sparge with Nitrogen for 15 mins to remove O

(critical to prevent Pd oxidation/homocoupling). -

Catalysis: Add K

CO -

Reflux: Heat to 90°C under N

atmosphere for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). -

Workup: Cool to RT. Acidify with 1M HCl to pH 2 (precipitates the product). Extract with Ethyl Acetate (

mL). -

Purification: The crude solid can often be purified simply by recrystallization from Ethanol or Toluene, avoiding tedious chromatography.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

Berliner, E., & Blommers, E. A. (1951). The Dissociation Constants of Substituted 4-Biphenylcarboxylic Acids. Journal of the American Chemical Society.

-

Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Park, B. K., & Kitteringham, N. R. (1994). Role of Fluorine in the Metabolism of Drugs. Drug Metabolism Reviews.

Sources

A Technical Guide to the Application of 4-(4'-Fluoro-4-biphenylyl)-butyric acid in Advanced Liquid Crystal Design

Abstract

The relentless pursuit of advanced liquid crystalline materials for next-generation displays and photonic devices necessitates the exploration of novel molecular architectures. This technical guide delves into the significant potential of 4-(4'-Fluoro-4-biphenylyl)-butyric acid as a highly versatile building block for calamitic (rod-like) liquid crystals. We analyze its core structural features: a rigid, fluorinated biphenyl mesogenic core responsible for high birefringence and tailored dielectric properties, and a flexible alkyl-carboxylic acid chain that offers two primary pathways for application. The first pathway explores its use in forming supramolecular hydrogen-bonded liquid crystals (HBLCs) through dimerization, effectively elongating the molecular structure to enhance mesophase stability. The second pathway details its role as a key precursor for synthesizing high-performance ester-based liquid crystals with tunable properties. This guide provides a comprehensive overview, from molecular design principles and proposed synthesis protocols to detailed characterization workflows, for researchers and scientists in materials science and drug development.

Introduction to Modern Liquid Crystal Design: The Structure-Property Paradigm

The design of liquid crystal (LC) molecules is a sophisticated exercise in molecular engineering, where subtle changes in structure can dramatically alter bulk material properties. The quintessential calamitic liquid crystal follows a "rigid core + flexible tail(s)" model, where the core dictates the fundamental anisotropic properties and the tails modulate the phase behavior and transition temperatures.[1]

Fluorinated liquid crystals have become indispensable in the modern display industry. The introduction of fluorine atoms into the mesogenic core or terminal chains provides a powerful tool for optimizing material parameters.[2][3] Compared to other polar substituents like the cyano group, fluorine offers a unique combination of high electronegativity and small van der Waals radius, leading to materials with high resistivity, low viscosity, and controlled dielectric anisotropy (Δε), all of which are critical for high-performance active-matrix displays.[1][4] This guide focuses on 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a molecule that masterfully combines the benefits of a fluorinated biphenyl core with the synthetic versatility of a carboxylic acid terminus.

Molecular Analysis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid

The potential of this molecule is best understood by dissecting its constituent parts. Each segment plays a distinct and crucial role in determining its suitability for liquid crystal applications.

Figure 2: Supramolecular dimer formation via hydrogen bonding.

This dimerization is transformative. It creates a new, larger supramolecular mesogen with a significantly increased aspect ratio (length-to-breadth). This enhanced anisotropy strongly favors the formation of stable liquid crystal phases, particularly smectic and nematic phases, at higher temperatures than the monomer might exhibit alone. The resulting structure is symmetric, with two terminal fluoro groups and a flexible linkage in the center.

Pathway B: Precursor for Ester-Based Liquid Crystals

The carboxylic acid group is an ideal chemical handle for synthesis. Through standard esterification reactions (e.g., Steglich or Fischer esterification), it can be covalently bonded to a wide variety of functionalized phenols or alcohols to create new, high-performance liquid crystal molecules. This modular approach allows for the precise tuning of material properties.

Figure 3: Workflow for synthesizing ester-based liquid crystals.

For instance, reacting the acid with 4-cyanophenol would yield a molecule with a terminal fluoro group at one end and a strongly polar cyano group at the other. Such a structure is a classic design for achieving a high positive dielectric anisotropy (Δε > 0), essential for the common twisted nematic (TN) and in-plane switching (IPS) display modes.

Proposed Experimental Workflows

To realize the potential of this molecule, a robust synthetic and characterization plan is essential.

Workflow 1: Synthesis Protocol

As this specific molecule is not commercially common, a de novo synthesis is required. The most reliable and authoritative method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid

-

Esterification of Starting Material: Commercially available 4-(4-bromophenyl)butyric acid is first protected as its methyl or ethyl ester to prevent interference from the acidic proton during the coupling reaction.

-

Protocol: Dissolve 4-(4-bromophenyl)butyric acid (1.0 eq) in methanol. Add a catalytic amount of sulfuric acid (H₂SO₄). Reflux the mixture for 4-6 hours. Monitor by TLC. After completion, neutralize with sodium bicarbonate solution, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the methyl ester.

-

-

Suzuki-Miyaura Cross-Coupling: The protected ester is then coupled with 4-fluorophenylboronic acid.

-

Protocol: To a solution of methyl 4-(4-bromophenyl)butanoate (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq). Degas the mixture with argon for 20 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq). Heat the reaction to 80-90 °C and stir under an inert atmosphere for 12-18 hours.

-

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure coupled ester.

-

Hydrolysis: The final step is the saponification of the ester to yield the target carboxylic acid.

-

Protocol: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) (3.0 eq). Stir at room temperature for 4-8 hours. Acidify the mixture to pH ~2 with 1M HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., methanol or an ethanol/water mixture) to obtain pure 4-(4'-Fluoro-4-biphenylyl)-butyric acid.

-

Workflow 2: Characterization of Mesogenic Properties

Once synthesized, the material must be characterized to determine its liquid crystalline properties.

| Technique | Purpose | Hypothetical Data for H-Bonded Dimer |

| Differential Scanning Calorimetry (DSC) | To identify phase transition temperatures (melting, clearing) and measure associated enthalpy changes (ΔH). | Crystal (Cr) 110 °C → Smectic C (SmC) 145 °C → Nematic (N) 195 °C → Isotropic (I) |

| Polarized Optical Microscopy (POM) | To visually identify and confirm LC phase types by observing their characteristic optical textures upon heating and cooling. | SmC: Fan-shaped or broken focal-conic textures. Nematic: Schlieren or marbled textures. |

| X-ray Diffraction (XRD) | To obtain structural information, such as layer spacing in smectic phases, confirming the degree of positional order. | A sharp reflection in the small-angle region would confirm a layered smectic phase. |

Predicted Properties and Performance Advantages

Based on established structure-property relationships, we can predict the key physical properties of liquid crystals derived from 4-(4'-Fluoro-4-biphenylyl)-butyric acid. [1][2][4][5]

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Dielectric Anisotropy (Δε) | Moderately to highly positive (for ester derivatives with a polar terminus like -CN). | The terminal fluoro and ester linkages create strong dipole moments that do not cancel out, leading to a large net dipole moment and high Δε. |

| Birefringence (Δn) | Moderately high (~0.15 - 0.20). | The conjugated biphenyl core provides high electronic polarizability along the long molecular axis. |

| Viscosity (γ₁) | Low to moderate. | The terminal fluoro group generally leads to lower viscosity compared to a cyano (-CN) group. The flexible alkyl chain also contributes to reduced viscosity. [4] |

| Thermal Range | Wide nematic range. | The combination of a rigid core and flexible chain often frustrates crystallization, lowering the melting point, while the high aspect ratio (especially in dimer form) stabilizes the mesophase to a high clearing temperature. [6][7]|

Conclusion and Future Outlook

4-(4'-Fluoro-4-biphenylyl)-butyric acid represents a highly promising and versatile platform for the design of next-generation liquid crystals. Its intrinsic molecular features—a fluorinated biphenyl core and a synthetically accessible carboxylic acid terminus—provide a clear and logical route to materials with desirable properties. The dual pathways of forming supramolecular hydrogen-bonded assemblies and serving as a precursor for a vast library of ester-based mesogens allow for extensive tuning of thermal, optical, and dielectric characteristics.

Future research should focus on the synthesis and characterization of homologous series, varying the length of the alkyl chain to precisely map its influence on mesophase behavior. [5][8][9][7]Furthermore, the synthesis of chiral derivatives could lead to the development of advanced materials exhibiting ferroelectric or cholesteric phases, opening applications beyond displays into fields like photonics, sensing, and smart materials. [10]The principles and workflows outlined in this guide provide a solid foundation for unlocking the full potential of this valuable molecular building block.

References

-

Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (2022). MDPI. [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC. [Link]

-

Effect of the alkyl chain length on mesophase behaviour of the biphenyl... (n.d.). ResearchGate. [Link]

-

Fluorinated liquid crystals - Properties and applications. (n.d.). ResearchGate. [Link]

-

A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage. (2022). MDPI. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals. (2010). PubMed. [Link]

-

Influence of alkyl tail length on self-organisation of side-chain liquid crystalline polymers with biphenyl hemiphasmidic mesogens. (2016). Taylor & Francis Online. [Link]

-

The influence of fluorine terminal group and flexible spacers on properties of the liquid crystal dimers. (2021). Taylor & Francis Online. [Link]

-

Fluorine in Liquid Crystal Design for Display Applications. (n.d.). ResearchGate. [Link]

-

Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics. (2025). ACS Publications. [Link]

Sources

- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics - PMC [pmc.ncbi.nlm.nih.gov]

Crystal packing and intermolecular forces in solid-state 4-(4'-Fluoro-4-biphenylyl)-butyric acid

Technical Deep Dive: Supramolecular Architecture of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid

Executive Summary

This guide provides a comprehensive structural analysis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, a molecule that serves as a prime model for studying the competition between strong hydrogen bonding and weak halogen-mediated interactions in the solid state.[1][2][3] For researchers in drug development, understanding the crystal packing of this compound is critical, as the interplay between the flexible butyric acid tail and the rigid fluorinated biphenyl core directly dictates physicochemical properties such as solubility, tabletability, and polymorphic risk.

This analysis synthesizes principles from the Cambridge Structural Database (CSD) regarding fluorinated biphenyls and alkanoic acids to provide a predictive framework for its solid-state behavior.[1][2][3]

Part 1: Molecular Geometry & Conformational Analysis[3]

Before analyzing the lattice, we must understand the monomer's conformational freedom.[4] The molecule consists of three distinct domains, each driving a specific packing requirement:

-

The Fluorinated Biphenyl Core:

-

Torsion Angle (

): In solution, the biphenyl moiety typically exhibits a torsion angle of ~35–45° due to steric repulsion between ortho-hydrogens.[1][2][3][4] However, in the solid state, packing forces (specifically -

The Fluorine Substituent: Located at the 4'-position, the fluorine atom is electronically distinct. It is highly electronegative yet has low polarizability.[1][2][3] It does not act as a strong hydrogen bond acceptor but significantly alters the electrostatic potential surface of the aromatic ring.

-

-

The Butyric Acid Chain (-(CH

)-

The "Odd-Even" Effect: As a C4 acid (butyric), the carboxyl group's orientation relative to the biphenyl plane is determined by the torsion angles of the aliphatic chain.[4] Even-numbered chains typically allow the carboxyl group to align for optimal dimerization without disrupting the stacking of the aromatic cores, unlike their odd-numbered counterparts.[1]

-

Part 2: The Hierarchy of Intermolecular Forces

In the crystallization of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, the supramolecular assembly is governed by a strict hierarchy of synthons.

The Primary Anchor: Carboxylic Acid Homodimer ( )

The dominant interaction is the centrosymmetric formation of carboxylic acid dimers via strong O-H...O hydrogen bonds.[2][4]

-

Geometry: The classic

graph set motif.[1][2][3][4] -

Structural Consequence: This effectively doubles the molecular weight, creating a "dumb-bell" shaped supramolecular unit that must then pack laterally.[1][3]

The Fluorine Factor: C-F...H vs. C-F...F

This is the critical differentiator from the non-fluorinated parent (Fenbufen analog).[2][4]

-

C-H...F Interactions: Fluorine acts as a weak acceptor for acidic aromatic protons (C-H).[1][2][3][4] In the crystal lattice, expect to see the fluorine atom directing the arrangement of adjacent biphenyl rings via C-H...F contacts (typically 2.9 – 3.2 Å).

-

F...F Contacts: While attractive F...F interactions are rare and weak, they can occur if the packing density forces fluorine atoms together (Type I or Type II contacts).[4] However, in this system, C-H...F is the predicted dominant directional force after the carboxylic dimer.

- Stacking (Herringbone vs. Parallel)

The biphenyl core will attempt to stack.[1][2][3][4] The presence of the 4'-fluorine atom often disrupts the parallel face-to-face stacking seen in simple aromatics, promoting a herringbone (T-shaped) packing motif to accommodate the quadrupole moment of the fluorinated ring.[1][2]

Part 3: Visualization of Supramolecular Assembly

The following diagram illustrates the competitive pathway of crystallization and the hierarchy of forces driving the lattice formation.

Caption: Hierarchical assembly from solvated monomer to crystalline solid, highlighting the energy gap between the primary acid dimer and secondary fluorine-mediated steering.

Part 4: Experimental Protocols for Characterization

To validate the specific packing of your sample, the following self-validating protocols are recommended.

Protocol A: Polymorph Screening via Solvent Evaporation

Rationale: Different solvents influence the biphenyl torsion angle and the propensity for solvate formation.[3]

-

Preparation: Dissolve 50 mg of 4-(4'-Fluoro-4-biphenylyl)-butyric acid in 5 mL of the following solvents:

-

Crystallization: Filter solutions through a 0.45 µm PTFE syringe filter into 20 mL vials. Cover with parafilm perforated with 3 pinholes.[1][2][3] Allow to evaporate at 25°C.

-

Check: Inspect for crystals after 48-72 hours.

-

Validation: If crystals from Toluene and Ethanol have different morphologies (needles vs. plates), perform PXRD immediately to confirm polymorphism.[1][2][3]

Protocol B: Hirshfeld Surface Analysis (Computational)

Rationale: To quantify the "Fluorine Effect" in your specific crystal structure compared to the non-fluorinated analog.[3]

-

Input: Import the CIF (Crystallographic Information File) from your SCXRD experiment into CrystalExplorer.[1][2][3]

-

Generation: Generate the Hirshfeld surface mapped with

.[1][2][3] -

Analysis:

-

Red Spots: Locate the intense red spots at the carboxylic acid tail (O-H...O).[2][3]

-

Metric: Calculate the percentage contribution of F...H contacts to the total surface area.

-

Interpretation: If F...H contribution > 10%, the fluorine atom is structurally active (directing packing).[2][3] If < 5%, it is passive (filling space).[1][2][3]

-

Part 5: Quantitative Data Summary (Expected)

Based on isostructural analogs (e.g., Flurbiprofen, Fenbufen derivatives), the following lattice parameters are the expected baseline for the stable polymorph.

| Parameter | Value (Estimated Range) | Structural Significance |

| Space Group | Centrosymmetric packing favored by acid dimers.[1][2][3][4] | |

| Z (Molecules/Cell) | 4 | Typical for herringbone packing of dimers.[1][2][3][4] |

| O...O Distance | 2.62 – 2.65 Å | Characteristic of strong carboxylic acid dimers.[1][3] |

| F...H Distance | 2.50 – 2.70 Å | Indicates weak hydrogen bonding (sum of VdW radii ~2.67 Å).[1][2][3][4] |

| Biphenyl Torsion | 0° – 35° | 0° implies high packing efficiency; 35° implies steric dominance.[1][2][3] |

References

-

Chopra, D., & Guru Row, T. N. (2011).[1][2][3][4] Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186.[1][2][3] Link

-

Desiraju, G. R. (2002).[1][2][3] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565–573.[2][3] Link[1][2][3]

-

Spackman, M. A., & Jayatilaka, D. (2009).[1][2][3] Hirshfeld surface analysis. CrystEngComm, 11, 19-32.[1][2][3] Link

-

Perlovich, G. L., et al. (2013).[1][2][3] Thermodynamic aspects of solubility and partitioning of biologically active compounds: Fenbufen. Fluid Phase Equilibria, 356, 15-20. (Provides baseline data for the non-fluorinated parent). Link[1][2][3][4]

Sources

- 1. Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride | C22H24ClF4NO2 | CID 16361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Butyric acid, 4-(p-(bis(2-fluoroethyl)amino)phenyl)- (C14H19F2NO2) [pubchemlite.lcsb.uni.lu]

- 3. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of an 18Fluorine-Labeled COX Inhibitor—[18F]Fluorooctyl Fenbufen Amide—For Imaging of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid via Friedel-Crafts Acylation

This Application Note provides a rigorous, high-fidelity protocol for the synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric acid .

While the title specifies "via Friedel-Crafts acylation," it is scientifically critical to clarify that the Friedel-Crafts reaction yields the keto-acid intermediate (4-(4'-Fluoro-4-biphenylyl)-4-oxobutyric acid). To obtain the specific target requested (the saturated butyric acid), a subsequent reductive deoxygenation step is required. This guide details the complete workflow: Regioselective Friedel-Crafts Succinoylation followed by Wolff-Kishner Reduction .

Abstract & Strategic Overview

The target molecule, 4-(4'-Fluoro-4-biphenylyl)-butyric acid , is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen and a metabolite of related fluorinated biphenyls (e.g., Flobufen). Its synthesis presents a classic challenge in electrophilic aromatic substitution: achieving regioselectivity on a deactivated biphenyl system.

The synthetic strategy relies on the Friedel-Crafts acylation of 4-fluorobiphenyl with succinic anhydride.

-

Regiochemical Logic: The 4-fluorobiphenyl substrate contains two rings: Ring A (fluorinated) and Ring B (unsubstituted). The fluorine atom on Ring A exerts a strong inductive deactivating effect (

). Consequently, the electrophilic acylium ion preferentially attacks the more electron-rich Ring B. Due to the steric bulk of the phenyl group and electronic resonance stabilization, substitution occurs exclusively at the para (4') position , yielding the linear 4,4'-disubstituted biphenyl core. -

Pathway:

-

C-C Bond Formation: Friedel-Crafts succinoylation to form the

-keto acid. -

Deoxygenation: Reduction of the benzylic ketone to a methylene group to yield the final butyric acid derivative.

-

Reaction Scheme & Workflow

Caption: Synthetic pathway from 4-fluorobiphenyl to the target butyric acid via regioselective acylation and reduction.

Protocol 1: Friedel-Crafts Acylation (The Core Synthesis)

This step constructs the carbon skeleton. The use of 1,2-Dichloroethane (DCE) is recommended for laboratory scale due to ease of workup compared to nitrobenzene, though nitrobenzene is superior for solubility on kilogram scales.

Materials & Reagents

| Component | Role | Equivalents | Notes |

| 4-Fluorobiphenyl | Substrate | 1.0 eq | Solid, mp ~75°C. Ensure high purity (>98%). |

| Succinic Anhydride | Acylating Agent | 1.2 eq | Must be finely powdered to ensure rapid dissolution. |

| Aluminum Chloride ( | Lewis Acid | 2.5 - 3.0 eq | Critical: Must be anhydrous and free-flowing yellow/white powder. Gray/clumped material will fail. |

| 1,2-Dichloroethane (DCE) | Solvent | 10-15 Vol | Anhydrous. Methylene chloride (DCM) is a viable alternative if T < 40°C is desired. |

| HCl (conc.)[1][2][3] / Ice | Quenching | Excess | For breaking the Aluminum complex. |

Experimental Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

-

Catalyst Suspension: Charge the flask with Anhydrous

(3.0 eq) and DCE (5 Vol) under nitrogen. Cool the suspension to 0–5°C using an ice bath. -

Acylating Agent Preparation: In a separate vessel, dissolve/suspend Succinic Anhydride (1.2 eq) and 4-Fluorobiphenyl (1.0 eq) in DCE (5 Vol) .

-

Note on Addition Order: Adding the anhydride to the catalyst before the substrate is also valid (Perrier method), but mixing anhydride and substrate followed by addition to the catalyst (Bouveault method) often moderates the exotherm for biphenyls.

-

-

Reaction: Add the substrate/anhydride solution dropwise to the cold

suspension over 45–60 minutes.-

Observation: The mixture will turn dark orange/red and HCl gas will evolve. Ensure temperature remains <10°C during addition.

-

-

Completion: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

-

Quenching (Exothermic!): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing Crushed Ice (500g) and Conc. HCl (50 mL) . Stir vigorously for 30 minutes to decompose the aluminum complex. The product usually precipitates as a solid.

-

Workup:

-

If solid precipitates: Filter the crude keto-acid. Wash with water and cold DCE.[3]

-

If oil forms: Separate the organic layer. Extract the aqueous layer with DCM (

). Combine organics, wash with brine, dry over

-

-

Purification (Acid-Base Extraction):

-

Dissolve the crude solid in 10% aqueous

or -

Acidify the filtrate with Conc. HCl to pH 1.[5] The pure keto-acid will precipitate as a white solid.

-

Recrystallization: Recrystallize from Ethanol or Toluene to obtain 4-(4'-Fluoro-4-biphenylyl)-4-oxobutyric acid .

-

Intermediate Data:

-

Yield: Expect 75–85%.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~140–145°C (Consistent with Fenbufen analogs).

Protocol 2: Wolff-Kishner Reduction (Deoxygenation)

To convert the keto-acid to the target butyric acid , the carbonyl group is reduced. The Huang-Minlon modification is preferred for its operational simplicity.

Materials

| Component | Role | Equivalents |

| Keto-Acid Intermediate | Substrate | 1.0 eq |

| Hydrazine Hydrate (80%) | Reducing Agent | 3.0 - 5.0 eq |

| Potassium Hydroxide (KOH) | Base | 4.0 eq |

| Diethylene Glycol (DEG) | Solvent | 10 Vol |

Experimental Procedure

-

Hydrazone Formation: In a RBF equipped with a thermometer and a distillation condenser, charge Keto-Acid (1.0 eq) , KOH pellets (4.0 eq) , Hydrazine Hydrate (5.0 eq) , and Diethylene Glycol .

-

Initial Heating: Heat the mixture to 100–110°C for 1 hour. The solid will dissolve, and the hydrazone will form.

-

Water Removal: Increase the bath temperature to 180–200°C . Allow water and excess hydrazine to distill off until the internal temperature reaches 190–200°C .

-

Reflux: Once the internal temperature is high (~195°C), switch the condenser to reflux mode. Reflux for 3–4 hours.

-

Workup: Cool the mixture to RT. Dilute with Water (20 Vol) .

-

Clarification: If the solution is cloudy, filter through Celite.

-

-

Precipitation: Acidify the clear alkaline solution with 6N HCl dropwise to pH 2. The target butyric acid will precipitate.

-

Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

-

Final Purification: Recrystallize from Ethanol/Water (80:20) or Benzene/Petroleum Ether .

Analytical Validation (Self-Validating Metrics)

| Parameter | Expected Result | Interpretation |

| Physical State | White crystalline solid | Colored impurities indicate incomplete reduction or oxidation products. |

| IR Spectroscopy | C=O (acid): ~1700-1710 | Presence of a peak at ~1680 |

| The triplet at | ||

| Mass Spec (ESI-) | Matches formula |

Troubleshooting & Optimization

-

Regioselectivity Issues: If NMR shows a mixture of isomers (e.g., substitution on the F-ring), reduce the reaction temperature of Step 1 to -10°C. The F-ring is deactivated, so this side reaction is rare unless the temperature spikes.

-

Incomplete Reduction: If the keto-acid persists after Step 2, ensure the internal temperature reached >190°C. Standard reflux in ethanol (78°C) is insufficient for Wolff-Kishner; Diethylene Glycol is mandatory.

-

Moisture Sensitivity:

is extremely hygroscopic. If the reaction in Step 1 does not start (no color change/HCl evolution), the catalyst may be deactivated. Add a fresh spatula tip of

References

-

Friedel-Crafts Acylation Mechanisms & Protocols

- Olah, G. A.

-

Sigma-Aldrich Application Note on Friedel-Crafts Acylation. Link

-

Synthesis of Biphenyl Keto-Acids (Fenbufen Analogs)

-

Wolff-Kishner Reduction Protocols

-

Organic Chemistry Portal: Wolff-Kishner Reduction. Link

-

-

Flobufen and Fluorinated Biphenyls

-

Jirickova, J., et al. "Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)." Czech. Chem. Commun.Link

-

Sources

- 1. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]

- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

Reduction techniques for carbonyl intermediates in 4-(4'-Fluoro-4-biphenylyl)-butyric acid synthesis

Strategic Reduction of Carbonyl Intermediates in the Synthesis of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid

Introduction: The Significance of 4-(4'-Fluoro-4-biphenylyl)-butyric Acid and the Critical Role of Carbonyl Reduction